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molecular formula C5H5N5 B1652572 2-azidopyridin-4-amine CAS No. 149004-89-7

2-azidopyridin-4-amine

Cat. No. B1652572
M. Wt: 135.13 g/mol
InChI Key: DOGVHEHFCWBXLB-UHFFFAOYSA-N
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Patent
US08486950B2

Procedure details

To a solution of 2-chloropyridin-4-amine (2.0 g, 15.6 mmol) in DMF (20 mL) under nitrogen was added NaN3 (2.0 g, 31.2 mmol) and NH4Cl (1.7 g, 31.2 mmol). The mixture was heated to 110° C. for 10 hours and then quenched with saturated Na2CO3. The reaction was filtered and then the filtrate was extracted with ethyl acetate (3×20 mL). The combined organic extracts were washed with water (50 mL), dried over Na2SO4, and concentrated under reduced pressure to afford 2-azidopyridin-4-amine (1.5 g, yield: 83%). LCMS (ESI) m/z: 136.2 [M+H+].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.[N-:9]=[N+:10]=[N-:11].[Na+].[NH4+].[Cl-]>CN(C=O)C>[N:9]([C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1)=[N+:10]=[N-:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Name
Quantity
2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.7 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated Na2CO3
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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